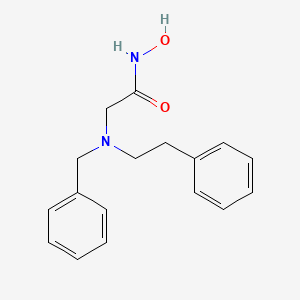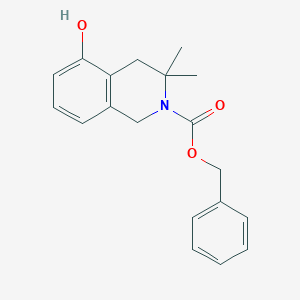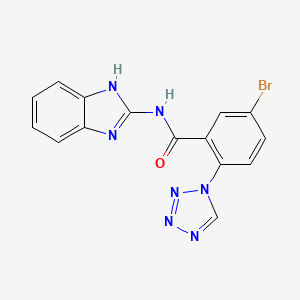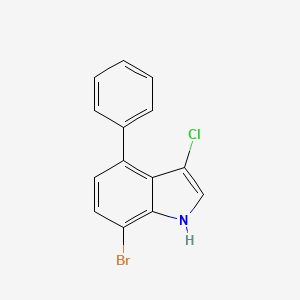![molecular formula C17H17BrN2O B12634982 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-65-2](/img/structure/B12634982.png)
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position on the benzo[h]isoquinolin-1(2H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine. The reaction proceeds under controlled conditions, often requiring the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Condensation Reactions: The ethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one. Reaction conditions often involve the use of solvents such as ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Major products formed from these reactions include imines, amines, thioureas, and hydrazones. These products are often characterized by their unique spectroscopic properties, such as NMR and IR spectra, which provide insights into their structural features .
Scientific Research Applications
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes. These processes result in changes in fluorescence or colorimetric properties, allowing the detection of specific ions or molecules .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one: Similar in structure but with a methylaminoethyl group instead of an ethylaminoethyl group.
6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a methyl group at the 2nd position and a bromine atom at the 6th position.
Uniqueness
The uniqueness of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of the ethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919292-65-2 |
|---|---|
Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
9-bromo-6-[2-(ethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-2-19-7-5-11-9-12-6-8-20-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-4,6,8-10,19H,2,5,7H2,1H3,(H,20,21) |
InChI Key |
LSMQYPKRYBDAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)


![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)

![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)


